molecular formula C6H10O4 B2769955 Methyl 2-(3-hydroxyoxetan-3-yl)acetate CAS No. 2091517-94-9

Methyl 2-(3-hydroxyoxetan-3-yl)acetate

Cat. No. B2769955
CAS RN: 2091517-94-9
M. Wt: 146.142
InChI Key: VHZHXQDGOYOBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-hydroxyoxetan-3-yl)acetate” is a chemical compound with the CAS Number: 2091517-94-9 . It has a molecular weight of 146.14 and its IUPAC name is methyl 2-(3-hydroxyoxetan-3-yl)acetate .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(3-hydroxyoxetan-3-yl)acetate” is C6H10O4 . The InChI code for this compound is 1S/C6H10O4/c1-9-5(7)2-6(8)3-10-4-6/h8H,2-4H2,1H3 .

Scientific Research Applications

Production of Phenylacetic Acid Derivatives

Research involving Curvularia lunata has shown the production of various phenylacetic acid derivatives, highlighting the potential of certain microorganisms in synthesizing complex organic compounds that could be structurally related or relevant to the synthesis pathways involving Methyl 2-(3-hydroxyoxetan-3-yl)acetate. This indicates the potential application of Methyl 2-(3-hydroxyoxetan-3-yl)acetate in producing specialized organic compounds through biotechnological methods (Varma et al., 2006).

Determination of Aminosugar Linkages in Glycolipids

The analysis of aminosugar linkages in glycolipids and its methodological advancements could be related to the analytical chemistry applications of Methyl 2-(3-hydroxyoxetan-3-yl)acetate. Understanding the structural components of complex biomolecules could inform its use in the analysis or synthesis of similar structures (Stellner et al., 1973).

Enzymatic Hydrolysis in Drug Synthesis

The application of enzymatic hydrolysis for producing drug intermediates, as demonstrated in the production of anti-asthma drugs, presents a relevant field where Methyl 2-(3-hydroxyoxetan-3-yl)acetate could be used. Its potential for involvement in enzymatic reactions to produce or modify pharmaceutical compounds suggests an area of significant research interest (Bevilaqua et al., 2004).

Catalytic Synthesis of Fragrance Compounds

The synthesis of compounds with blossom orange scent using acid solid catalysts hints at the potential for Methyl 2-(3-hydroxyoxetan-3-yl)acetate to be used in the fragrance industry. This involves the acetalization reaction, which could be analogous to reactions involving Methyl 2-(3-hydroxyoxetan-3-yl)acetate for producing esters or ethers with desirable olfactory properties (Climent et al., 2002).

Synthesis of Antioxidant Derivatives

The high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol, an antioxidant, opens up the possibility for Methyl 2-(3-hydroxyoxetan-3-yl)acetate to be utilized in the synthesis or modification of antioxidants. This could involve protection and deprotection strategies to stabilize sensitive compounds or to improve their bioavailability (Gambacorta et al., 2007).

Safety and Hazards

The safety and hazards of a chemical compound are typically determined by its physical and chemical properties, as well as how it interacts with biological systems. For “Methyl 2-(3-hydroxyoxetan-3-yl)acetate”, it’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

methyl 2-(3-hydroxyoxetan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-5(7)2-6(8)3-10-4-6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZHXQDGOYOBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(COC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-hydroxyoxetan-3-yl)acetate

CAS RN

2091517-94-9
Record name methyl 2-(3-hydroxyoxetan-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.